molecular formula C16H9F2IN2OS B2895660 2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325988-72-5

2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2895660
CAS No.: 325988-72-5
M. Wt: 442.22
InChI Key: QVNQVQASWQLCNZ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C13H8F2INO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzoyl chloride and 4-iodoaniline as the primary starting materials.

    Formation of Intermediate: The reaction between 2,6-difluorobenzoyl chloride and 4-iodoaniline in the presence of a base such as triethylamine leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with 2-aminothiazole under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The presence of fluorine and iodine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a corresponding sulfoxide or sulfone.

Scientific Research Applications

2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoro-N-(4-iodophenyl)benzamide
  • 4-iodo-2,6-difluorobenzamide
  • 2,6-difluoro-N-(4-bromophenyl)benzamide

Uniqueness

2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both fluorine and iodine atoms, as well as the thiazole ring. These structural features contribute to its distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2IN2OS/c17-11-2-1-3-12(18)14(11)15(22)21-16-20-13(8-23-16)9-4-6-10(19)7-5-9/h1-8H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNQVQASWQLCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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